2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide
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Overview
Description
2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is an organic compound that features a boronic ester group Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide typically involves multiple steps:
Formation of the Boronic Ester: The initial step involves the formation of the boronic ester group. This can be achieved by reacting 6-methyl-5-bromopyridin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Amidation Reaction: The next step involves the introduction of the acetamide group. This can be done by reacting the boronic ester intermediate with chloroacetamide in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation reactions to form boronic acids or other oxidized products.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Oxidation: Boronic acids or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
Mechanism of Action
The mechanism of action of 2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide depends on its application:
Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Cross-Coupling Reactions: In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester compound used in organic synthesis.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: A boronic ester with applications in cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in similar synthetic applications.
Uniqueness
2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is unique due to its specific structure, which combines a boronic ester group with a pyridine ring and an acetamide group
Properties
Molecular Formula |
C14H22BN3O3 |
---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide |
InChI |
InChI=1S/C14H22BN3O3/c1-9-10(6-7-12(18-9)17-8-11(16)19)15-20-13(2,3)14(4,5)21-15/h6-7H,8H2,1-5H3,(H2,16,19)(H,17,18) |
InChI Key |
DDQCZMBBMHTINE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)NCC(=O)N)C |
Origin of Product |
United States |
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